![molecular formula C24H22N2O2 B2822894 N-(1-乙酰-1,2,3,4-四氢喹啉-7-基)-[1,1'-联苯]-4-羧酰胺 CAS No. 582323-87-3](/img/structure/B2822894.png)

N-(1-乙酰-1,2,3,4-四氢喹啉-7-基)-[1,1'-联苯]-4-羧酰胺

描述

科学研究应用

合成方法和光谱表征

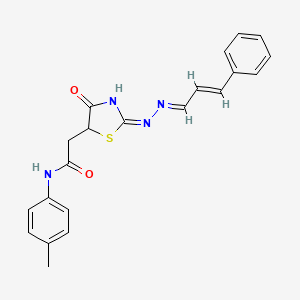

Zaki、Radwan 和 El-Dean (2017) 的一项研究介绍了一种新的四氢[1,3]恶嗪并噻吩[2,3-c]异喹啉及其嘧啶衍生物的合成方法和光谱表征。该研究概述了用于提供取代嘧啶酮化合物的乙酰化和亲核取代反应。这些合成方法和表征技术(包括熔点、TLC、FT IR 和 NMR 光谱)为对相关化合物(可能包括 N-(1-乙酰基-1,2,3,4-四氢喹啉-7-基)-[1,1'-联苯]-4-羧酰胺)的未来研究奠定了基础(Zaki、Radwan 和 El-Dean,2017)。

抗菌和抗结核活性

Kumar、Fernandes 和 Kumar (2014) 合成了 2-喹诺酮的新型羧酰胺衍生物,表现出有希望的抗菌、抗真菌和抗结核活性。这项研究表明,N-(1-乙酰基-1,2,3,4-四氢喹啉-7-基)-[1,1'-联苯]-4-羧酰胺有可能被探索用于类似的抗菌特性(Kumar、Fernandes 和 Kumar,2014)。

新型药理特性

Asolkar 等人(2004 年)等人发现和研究了新的天然产物和衍生物,这说明了人们对识别具有独特生物活性的化合物的持续兴趣。这些研究为在各种药理背景下进一步探索 N-(1-乙酰基-1,2,3,4-四氢喹啉-7-基)-[1,1'-联苯]-4-羧酰胺奠定了基础,包括其作为抗生素或其他治疗用途的潜力(Asolkar 等人,2004)。

作用机制

Target of Action

The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

The mode of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide is not well-documented. As a THIQ analog, it may interact with its targets in a similar manner to other THIQ compounds. These interactions could involve binding to the target proteins, leading to changes in their conformation or activity .

Biochemical Pathways

Given the broad range of biological activities associated with THIQ analogs, it is likely that this compound affects multiple pathways

Result of Action

As a THIQ analog, it may exert a range of biological activities, potentially including anti-infective or neuroprotective effects .

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17(27)26-15-5-8-20-13-14-22(16-23(20)26)25-24(28)21-11-9-19(10-12-21)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTNRDUZYVIXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2822811.png)

![3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822812.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2822814.png)

![3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2822819.png)

![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2822822.png)

![5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide](/img/structure/B2822824.png)

![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)

![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)